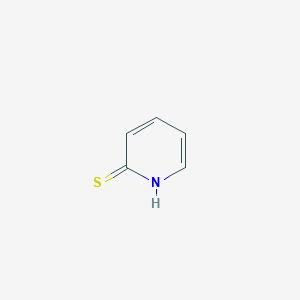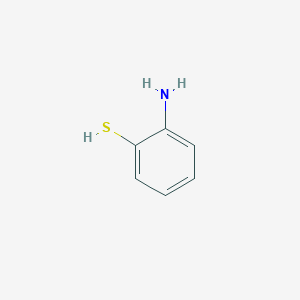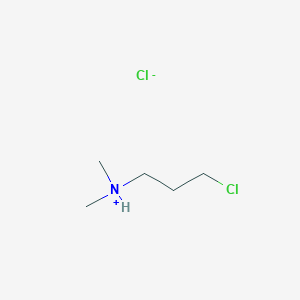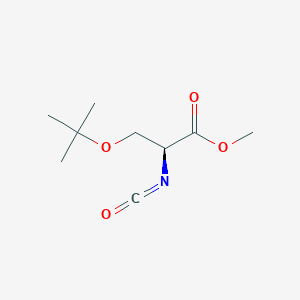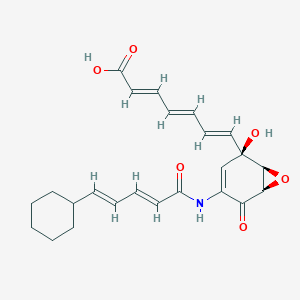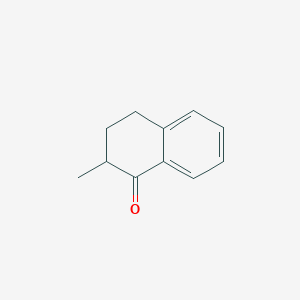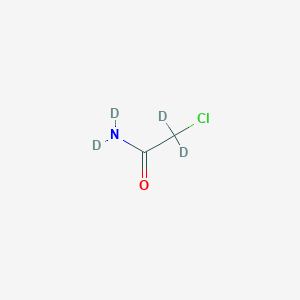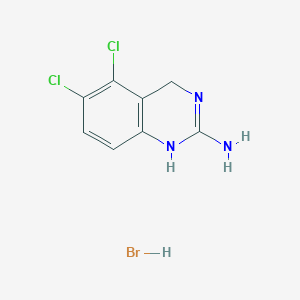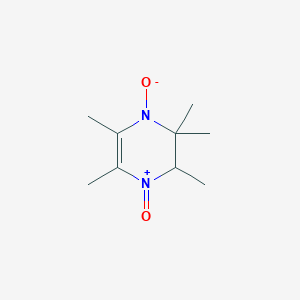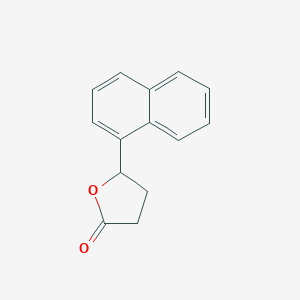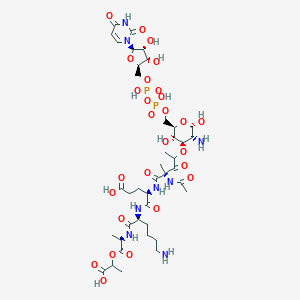
Udp-maglal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Udp-glucuronic acid: Mg2+ glucuronosyltransferase (UDP-Maglal) is an important enzyme that is responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. UDP-Maglal plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds.
Wirkmechanismus
Udp-maglal catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. The transfer of glucuronic acid to these substrates results in the formation of glucuronides, which are more water-soluble and easily excreted from the body. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants.
Biochemische Und Physiologische Effekte
Udp-maglal has a wide range of biochemical and physiological effects. It plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Udp-maglal has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to study in the laboratory. Another advantage is that it plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds, making it an important target for drug development. However, one limitation is that Udp-maglal is difficult to purify, which can make it challenging to study in the laboratory.
Zukünftige Richtungen
There are several future directions for research on Udp-maglal. One direction is to further elucidate the role of Udp-maglal in the metabolism and detoxification of xenobiotics and endogenous compounds. Another direction is to investigate the role of Udp-maglal in the development of various diseases, including cancer, liver disease, and diabetes. Additionally, future research could focus on developing drugs that target Udp-maglal for the treatment of various diseases.
Synthesemethoden
Udp-maglal is synthesized in the liver and other tissues by a series of enzymatic reactions. The synthesis of Udp-maglal involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid is then transferred to Mg2+ by UDP-glucuronosyltransferase to form Udp-maglal.
Wissenschaftliche Forschungsanwendungen
Udp-maglal has been extensively studied in various scientific research fields. It has been shown to play a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Eigenschaften
CAS-Nummer |
144483-60-3 |
|---|---|
Produktname |
Udp-maglal |
Molekularformel |
C40H64N8O27P2 |
Molekulargewicht |
1150.9 g/mol |
IUPAC-Name |
(4R)-4-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-(1-carboxyethoxy)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N8O27P2/c1-16(36(61)72-18(3)35(59)60)43-32(57)20(8-6-7-12-41)44-33(58)21(9-10-25(51)52)45-38(63)40(5,47-19(4)49)31(56)17(2)71-30-26(42)37(62)74-23(28(30)54)15-70-77(67,68)75-76(65,66)69-14-22-27(53)29(55)34(73-22)48-13-11-24(50)46-39(48)64/h11,13,16-18,20-23,26-30,34,37,53-55,62H,6-10,12,14-15,41-42H2,1-5H3,(H,43,57)(H,44,58)(H,45,63)(H,47,49)(H,51,52)(H,59,60)(H,65,66)(H,67,68)(H,46,50,64)/t16-,17?,18?,20+,21-,22-,23-,26-,27-,28-,29-,30-,34-,37+,40-/m1/s1 |
InChI-Schlüssel |
GFGPEHFGVYXGBT-JGPAWFIQSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC(C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Synonyme |
UDP-MAGLAL UDP-MurNAc-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-alanyl-glutamyl-lysyl-alanyl-lactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



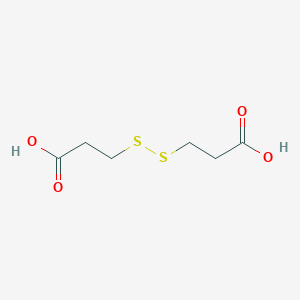
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
